molecular formula C34H34N4O2 B12298494 N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

Katalognummer: B12298494
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: CPAOJLSPQZHBDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine: is a complex organic compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and features two methoxyacridinyl groups attached to a hexane-1,6-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hexane-1,6-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine is unique due to its specific methoxyacridinyl groups and hexane-1,6-diamine backbone, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C34H34N4O2

Molekulargewicht

530.7 g/mol

IUPAC-Name

N',N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)36-29-13-7-5-11-25(29)33(27)38(20-10-4-3-9-19-35)34-26-12-6-8-14-30(26)37-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20,35H2,1-2H3

InChI-Schlüssel

CPAOJLSPQZHBDQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N(CCCCCCN)C4=C5C=CC(=CC5=NC6=CC=CC=C64)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.